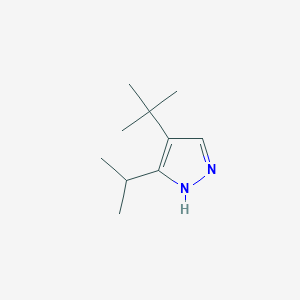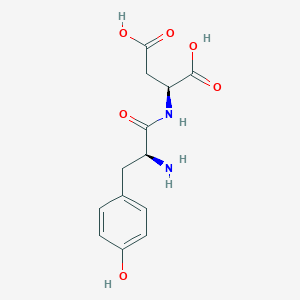
L-tyrosyl-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-tyrosyl-L-aspartic acid is a dipeptide composed of the amino acids L-tyrosine and L-aspartic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-tyrosyl-L-aspartic acid typically involves the formation of a peptide bond between L-tyrosine and L-aspartic acid. This can be achieved through various methods, including solution-phase synthesis and solid-phase peptide synthesis. In solution-phase synthesis, the amino acids are protected at their reactive sites to prevent unwanted side reactions. A common coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), is used to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound often employs solid-phase peptide synthesis due to its efficiency and scalability. This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-tyrosyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carboxyl groups of L-aspartic acid.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under mild conditions to preserve the integrity of the peptide bond.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group in L-tyrosine can lead to the formation of dopaquinone, while reduction of the carboxyl groups in L-aspartic acid can yield the corresponding alcohols .
Aplicaciones Científicas De Investigación
L-tyrosyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide bond formation and hydrolysis.
Biology: It serves as a substrate in enzymatic studies and is involved in protein-protein interactions.
Medicine: Research explores its potential therapeutic applications, including its role in modulating immune responses and as a component in drug delivery systems.
Mecanismo De Acción
The mechanism of action of L-tyrosyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and receptors, influencing their activity. The phenolic hydroxyl group of L-tyrosine can participate in hydrogen bonding and electrostatic interactions, while the carboxyl groups of L-aspartic acid can form ionic bonds with positively charged residues in proteins .
Comparación Con Compuestos Similares
L-tyrosyl-L-aspartic acid can be compared to other dipeptides such as L-tyrosyl-L-glutamic acid and L-phenylalanyl-L-aspartic acid. While these compounds share similar structural features, this compound is unique due to the presence of both a phenolic hydroxyl group and a carboxyl group, which confer distinct chemical reactivity and biological activity .
List of Similar Compounds
- L-tyrosyl-L-glutamic acid
- L-phenylalanyl-L-aspartic acid
- L-tyrosyl-L-serine
- L-tyrosyl-L-threonine
Propiedades
Fórmula molecular |
C13H16N2O6 |
|---|---|
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H16N2O6/c14-9(5-7-1-3-8(16)4-2-7)12(19)15-10(13(20)21)6-11(17)18/h1-4,9-10,16H,5-6,14H2,(H,15,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1 |
Clave InChI |
QZOSVNLXLSNHQK-UWVGGRQHSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


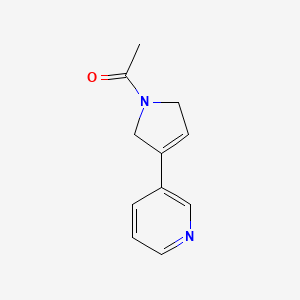
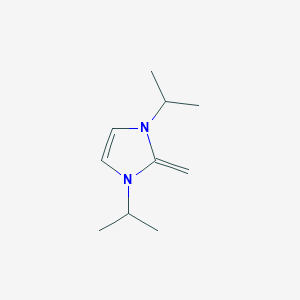
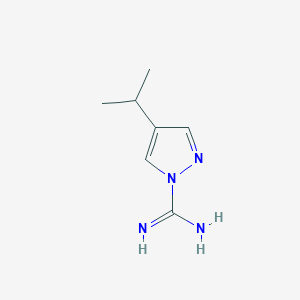
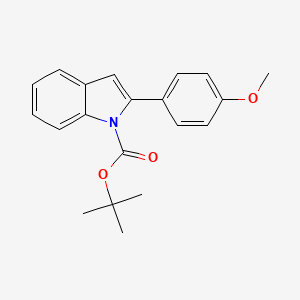

![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)
![(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15206556.png)
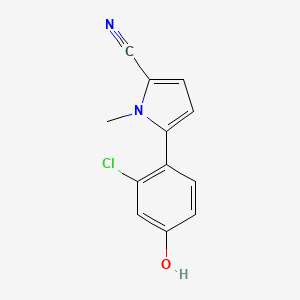

![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)


